molecular formula C23H27BrN2O2 B12457241 2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide

2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide

Cat. No.: B12457241
M. Wt: 443.4 g/mol
InChI Key: DBEVGAGBRJSYQS-UHFFFAOYSA-N
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Description

2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a benzoyl group, and a propylcyclohexyl group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can occur at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction with LiAlH4 would produce an amine.

Scientific Research Applications

2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N’-[4-(4-ethylbenzyl)benzoyl]benzohydrazide
  • 2-bromo-N’-[4-(4-chlorobenzyl)benzoyl]benzohydrazide
  • 2-bromo-N’-[4-(4-methylbenzyl)benzoyl]benzohydrazide

Uniqueness

2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide is unique due to the presence of the propylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

Molecular Formula

C23H27BrN2O2

Molecular Weight

443.4 g/mol

IUPAC Name

2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide

InChI

InChI=1S/C23H27BrN2O2/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22(27)25-26-23(28)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3,(H,25,27)(H,26,28)

InChI Key

DBEVGAGBRJSYQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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